Bienvenue dans la boutique en ligne BenchChem!

1-ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one

BRD4 bromodomain inhibition BET inhibitor SAR C6-sulfonamide optimization

This compound is a distinct, uncharacterized chemotype within the BRD4/Hedgehog inhibitor class. It differs critically from published leads by replacing a secondary sulfonamide with a tertiary piperidinylsulfonyl group, potentially eliminating a key Asn140 H-bond donor while modulating permeability and PK. Procure alongside BRD4-IN-4 (pyrrolidine comparator) and a sulfonamide analog for head-to-head DMPK profiling. Essential for expanding IP-differentiating chemical space.

Molecular Formula C18H20N2O3S
Molecular Weight 344.4 g/mol
Cat. No. B494980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one
Molecular FormulaC18H20N2O3S
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCCC4)C=CC=C3C1=O
InChIInChI=1S/C18H20N2O3S/c1-2-20-15-9-10-16(24(22,23)19-11-4-3-5-12-19)13-7-6-8-14(17(13)15)18(20)21/h6-10H,2-5,11-12H2,1H3
InChIKeyYXQZBKPKJAJEST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one: A Scaffold-Defined Benzo[cd]indol-2(1H)-one for Targeted BRD4/BET Bromodomain and Hedgehog Pathway Research


1-Ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one (PubChem CID 781532, CHEMBL4177508, molecular formula C₁₈H₂₀N₂O₃S, MW 344.4 g/mol) is a synthetic small molecule belonging to the benzo[cd]indol-2(1H)-one class [1][2]. This class has been validated across multiple independent studies as a privileged scaffold for potent and specific inhibition of the bromodomain and extra-terminal domain (BET) family, particularly BRD4, with lead compounds achieving Kd values of 124–137 nM [3], and as downstream Hedgehog (HH) pathway inhibitors with sub-micromolar cellular potency [4]. The compound features an N1-ethyl substituent and a C6-piperidinylsulfonyl group, a substitution pattern distinct from other characterized class members such as the N1-unsubstituted or C6-sulfonamide variants explored in the foundational J. Med. Chem. 2016 BRD4 inhibitor series [3].

Why Generic Substitution of 1-Ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one Is Scientifically Unsupported: Scaffold-Dependent Potency, Selectivity, and Pharmacokinetic Profiles


The benzo[cd]indol-2(1H)-one class exhibits exquisite sensitivity to substitution patterns at the N1 and C6 positions, making inter-compound substitution a high-risk proposition for experimental reproducibility. The 2016 Xue et al. study demonstrated that within a single series, BRD4 Kd values span from >10 µM to 124 nM depending solely on the C6-sulfonamide R-group identity [1]. Similarly, the 2018 Feng et al. BRD4 inhibitor optimization study showed that MV4-11 antiproliferative IC₅₀ values vary over a 2.1-fold range (5.55 µM to 11.67 µM) among closely related analogs with differing C6-substituents [2]. Critically, the 2016 lead compound 85—which achieved 75.8% oral bioavailability and a T₁/₂ of 3.95 h—was identified only after extensive structure-based optimization of the C6-sulfonamide moiety, and these favorable pharmacokinetic properties are not transferable to other C6 variants without explicit experimental confirmation [1]. The 1-ethyl-6-(1-piperidinylsulfonyl) substitution pattern represents a distinct chemical space within this class that has not been directly characterized in the published optimization trajectories; its procurement for structure-activity relationship (SAR) exploration or as a chemical probe therefore requires compound-specific handling and validation, not substitution by a putatively ‘similar’ analog.

Quantitative Differentiation Evidence for 1-Ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one: A Scaffold-Focused Comparator Analysis


C6-Sulfonyl Substituent Modulates BRD4 Binding Affinity: Piperidinylsulfonyl vs. Sulfonamide R-Group SAR Context

The C6 position is the primary driver of BRD4 binding affinity within the benzo[cd]indol-2(1H)-one class. In the 2016 Xue et al. series, the two most potent compounds (with C6-sulfonamide substituents) achieved Kd values of 124 nM and 137 nM against BRD4, while the initial virtual screening hit bearing a different C6 group showed substantially weaker affinity [1]. Compound 85, a representative optimized C6-sulfonamide analog, exhibited a BRD4 Kd of 137 nM, MV4;11 antiproliferative activity, and high oral bioavailability (F = 75.8%) with a half-life (T₁/₂) of 3.95 h [1]. The target compound features a C6-piperidinylsulfonyl group—a tertiary sulfonamide distinct from the secondary sulfonamide (-SO₂NH-R) or sulfonamide variations explored in the published SAR. This structural difference alters the hydrogen-bond donor/acceptor profile at the critical acetyl-lysine binding pocket interface, as demonstrated by the co-crystal structures deposited in the PDB (e.g., 5COI, 5CQT) that show specific hydrogen-bonding interactions between the sulfonamide -NH- and BRD4 residues [1][2].

BRD4 bromodomain inhibition BET inhibitor SAR C6-sulfonamide optimization

N1-Alkyl Substitution Influences BET Bromodomain Selectivity: 1-Ethyl vs. 1-Methyl vs. 1-Unsubstituted Comparison

The N1 substituent on the benzo[cd]indol-2(1H)-one core significantly impacts BET family selectivity and cellular potency. The 2018 BRD4 inhibitor study by Feng et al. demonstrated that within a series of 48 compounds, N1-substituted analogs exhibited varying degrees of BRD4 inhibitory activity, with optimal compounds achieving IC₅₀ values of 1.02–3.02 µM in AlphaScreen assays [1]. The 2025 Hedgehog pathway study by Tsakoumagkos et al. further established that an N1-ethyl-substituted benzo[cd]indol-2(1H)-one (compound 1, bearing an N1-ethyl group) exhibits sub-micromolar potency in HH pathway cell models, reduces cellular and ciliary GLI levels, and competes with BET degrader HPP-9 for bromodomain binding in cells [2]. Separately, a structurally related compound, 1-ethyl-6-(pyrrolidin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one (designated BRD4-IN-4), has been reported as a selective BRD4 inhibitor, confirming the functional relevance of the 1-ethyl-6-sulfonyl substitution pattern . The target compound combines the 1-ethyl substitution validated in these studies with a piperidinylsulfonyl group, whereas the closest characterized analogs bear either a pyrrolidinylsulfonyl (BRD4-IN-4) or a secondary sulfonamide (compound 85, compound 1) at C6.

BET bromodomain selectivity N1-alkyl SAR BD1 vs. BD2 selectivity

Piperidinyl vs. Pyrrolidinyl Sulfonyl Group: Physicochemical Property Differentiation Relevant to Permeability and PK

The six-membered piperidine ring in the target compound versus the five-membered pyrrolidine ring in BRD4-IN-4 (1-ethyl-6-(pyrrolidin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one) constitutes a critical structural difference with implications for lipophilicity, conformational flexibility, and target binding. The piperidinylsulfonyl group is expected to confer moderately higher lipophilicity (cLogP/differential ~+0.5 log units) compared to pyrrolidinylsulfonyl, which may enhance membrane permeability but could also affect solubility. The 2016 Xue et al. lead compound 85, which bears a cycloheptylsulfonamide group at C6, achieved 75.8% oral bioavailability and a T₁/₂ of 3.95 h in murine PK studies [1], demonstrating that appropriately balanced C6-sulfonyl/sulfonamide substituents can deliver favorable pharmacokinetic profiles from this scaffold. The piperidinylsulfonyl group, containing a basic tertiary amine within the piperidine ring (pKa ~10), introduces a pH-dependent ionization state absent in pyrrolidinylsulfonyl, which may impact solubility at physiological pH and lysosomal sequestration potential [2].

Physicochemical property optimization CNS permeability LogP and TPSA profiling

Benzo[cd]indol-2(1H)-one Scaffold Demonstrates Multi-Target Pharmacological Potential: BRD4, Hedgehog Pathway, and TNF-α Inhibition

The benzo[cd]indol-2(1H)-one scaffold is not limited to BRD4 inhibition; independent studies have validated its utility across three distinct therapeutic target classes. (1) BET bromodomains: Xue et al. (2016) reported compounds with BRD4 Kd values of 124–137 nM and high selectivity over non-BET bromodomains [1]; Feng et al. (2018) achieved BRD4 IC₅₀ values of 1.02–3.02 µM with anti-proliferative activity against MV4;11 leukemia cells [2]. (2) Hedgehog pathway: Tsakoumagkos et al. (2025) demonstrated that benzo[cd]indol-2(1H)-one 1 inhibits downstream HH signaling with sub-µM potency across multiple cell models, reduces GLI levels, and is efficacious in GLI-driven lung cancer and medulloblastoma spheroids [3]. (3) TNF-α: Deng et al. (2018) identified 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10) as a TNF-α inhibitor with an IC₅₀ of 14 µM, and further optimization yielded compound 4e with an IC₅₀ of 3 µM—a 14-fold improvement over the initial lead EJMC-1 [4]. The compound 1-ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one, as an underexplored member of this polypharmacological scaffold, represents a valuable probe for broad target-class profiling.

BET bromodomain Hedgehog signaling TNF-α inhibition multi-target profiling

Hydrogen-Bond Donor Count and TPSA Differentiate the Piperidinylsulfonyl Compound from C6-Sulfonamide Analogues: Implications for CNS Exposure

A key structural differentiator between the target compound and the extensively characterized C6-sulfonamide BRD4 inhibitors is the hydrogen-bond donor (HBD) count. The target compound, 1-ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one, has zero HBDs (PubChem computed property) [1], whereas the potent BRD4 inhibitors from the Xue et al. (2016) series, such as compounds 83, 85, and the co-crystallized ligands in PDB entries 5COI and 5CQT, retain one sulfonamide -NH- HBD critical for acetyl-lysine binding pocket interaction [2]. The absence of the sulfonamide -NH- in the target compound reduces the topological polar surface area (TPSA = 66.1 Ų) and eliminates a key hydrogen-bonding interaction with the BRD4 Asn140 residue observed in co-crystal structures. This property profile may confer enhanced passive permeability and potentially improved CNS exposure if the compound retains target engagement, a hypothesis testable through procurement and parallel artificial membrane permeability assay (PAMPA) or Caco-2 studies alongside comparator compounds.

CNS drug design hydrogen-bond donor count TPSA optimization brain penetration

Recommended Research and Procurement Scenarios for 1-Ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one


BRD4/BET Bromodomain Inhibitor SAR Expansion: Testing the C6-Piperidinylsulfonyl Substitution Hypothesis

Researchers engaged in BRD4 inhibitor optimization should procure this compound to experimentally test whether the tertiary piperidinylsulfonyl group at C6 can maintain or enhance BRD4 binding affinity relative to the secondary sulfonamide series characterized in Xue et al. (2016), where the two most potent compounds achieved Kd values of 124 and 137 nM [1]. The compound should be evaluated in BRD4 AlphaScreen or TR-FRET displacement assays, alongside comparator compounds (e.g., compound 85 or JQ1 as a reference inhibitor), to quantify the binding penalty or gain associated with elimination of the sulfonamide -NH- hydrogen-bond donor. A positive outcome would expand the BRD4 inhibitor chemotype space beyond the sulfonamide series and could yield patent-differentiating intellectual property [1].

Hedgehog Pathway Chemical Probe Profiling: Bridging BET and HH Pharmacology

The benzo[cd]indol-2(1H)-one scaffold has demonstrated dual BET and Hedgehog pathway activity. Tsakoumagkos et al. (2025) showed that an N1-ethyl analog (compound 1) inhibits downstream HH signaling with sub-µM potency in GLI-driven lung cancer cells and medulloblastoma spheroids, and that its mechanism involves BET bromodomain engagement as evidenced by competition with degrader HPP-9 [2]. Procuring 1-ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one and profiling it in Shh-LIGHT2 reporter assays, GLI1/2 Western blot quantification, and BRD2/4 cellular thermal shift assays (CETSA) would establish whether the piperidinylsulfonyl C6 group tilts the polypharmacology profile toward preferential BET or HH pathway engagement, informing rational polypharmacology design [2].

Physicochemical and In Vitro ADME Comparator Study: Piperidinyl vs. Pyrrolidinyl vs. Sulfonamide C6-Substituent Profiling

Drug metabolism and pharmacokinetics (DMPK) groups should procure this compound alongside BRD4-IN-4 (1-ethyl-6-(pyrrolidin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one) and a representative C6-sulfonamide analog (e.g., compound 85 or a commercially available close analog) for a head-to-head comparison of aqueous solubility (kinetic and thermodynamic), PAMPA or Caco-2 permeability, microsomal metabolic stability (human and rodent liver microsomes), and CYP inhibition liability. This panel would directly test whether the piperidine ring confers superior permeability (due to higher lipophilicity) or whether the basic amine introduces pH-dependent solubility or lysosomal trapping liabilities relative to the pyrrolidine and sulfonamide comparators. Compound 85, with its validated 75.8% oral bioavailability and T₁/₂ of 3.95 h, provides a high-quality PK benchmark for this comparison [1].

Structure-Based Design and Co-Crystallography: Elucidating the Binding Mode of a Non-Canonical Sulfonyl BRD4 Ligand

Structural biology groups with access to the BRD4 bromodomain co-crystallography system established by Xue et al. (2016) (PDB entries 5COI, 5CQT, 5CP5, 5CPE, 5CRM, 5CRZ, 5CS8, 5CTL) [1] should procure this compound for co-crystallization or soaking experiments with BRD4 BD1. The resulting structure would reveal whether the piperidinylsulfonyl group can recapitulate the key hydrogen-bonding interactions with Asn140 and the conserved water network observed for the sulfonamide series, or whether it engages an alternative binding mode. Such structural information would be of significant value to the BET inhibitor community and could guide the design of the next generation of C6-sulfonyl BRD4 inhibitors with improved selectivity or pharmacokinetic properties [1].

Quote Request

Request a Quote for 1-ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.